4-bromo-1-(3-chlorophenyl)-1H-imidazole
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Overview
Description
4-Bromo-1-(3-chlorophenyl)-1H-imidazole is a chemical compound with the molecular formula C9H6BrClN2. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and chlorine atoms in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-chlorophenyl)-1H-imidazole typically involves the reaction of 3-chlorobenzylamine with 1,2-dibromoethane under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-chlorophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction reactions can lead to the formation of N-oxides or dehalogenated imidazole derivatives, respectively.
Scientific Research Applications
4-Bromo-1-(3-chlorophenyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-chlorophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The presence of halogen atoms in its structure can enhance its binding affinity to target proteins, thereby modulating their activity. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
4-Bromo-1-(3-chlorophenyl)-1H-imidazole can be compared with other similar compounds, such as:
4-Bromo-1-(4-chlorophenyl)-1H-imidazole: Similar structure but with the chlorine atom in a different position, which can affect its reactivity and binding properties.
4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical and biological properties.
4-Bromo-3-(3-chlorophenyl)-1H-pyrazol-5-amine:
Properties
IUPAC Name |
4-bromo-1-(3-chlorophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSDJHATGOVKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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